Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate
Brand Name: Vulcanchem
CAS No.: 896361-80-1
VCID: VC4253955
InChI: InChI=1S/C23H26FN3O5/c1-2-30-23(29)22(28)25-14-19(16-3-8-20-21(13-16)32-15-31-20)27-11-9-26(10-12-27)18-6-4-17(24)5-7-18/h3-8,13,19H,2,9-12,14-15H2,1H3,(H,25,28)
SMILES: CCOC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F
Molecular Formula: C23H26FN3O5
Molecular Weight: 443.475

Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate

CAS No.: 896361-80-1

Cat. No.: VC4253955

Molecular Formula: C23H26FN3O5

Molecular Weight: 443.475

* For research use only. Not for human or veterinary use.

Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate - 896361-80-1

Specification

CAS No. 896361-80-1
Molecular Formula C23H26FN3O5
Molecular Weight 443.475
IUPAC Name ethyl 2-[[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]amino]-2-oxoacetate
Standard InChI InChI=1S/C23H26FN3O5/c1-2-30-23(29)22(28)25-14-19(16-3-8-20-21(13-16)32-15-31-20)27-11-9-26(10-12-27)18-6-4-17(24)5-7-18/h3-8,13,19H,2,9-12,14-15H2,1H3,(H,25,28)
Standard InChI Key PUAJJEAZXYVAIP-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Identification

Ethyl 2-((2-(benzo[d]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate (CAS No. 896361-80-1) has the molecular formula C₂₃H₂₆FN₃O₅ and a molecular weight of 443.475 g/mol. Its IUPAC name reflects the integration of three key components:

  • A benzo[d]dioxol-5-yl group, a bicyclic aromatic system with fused benzene and dioxole rings.

  • A 4-(4-fluorophenyl)piperazin-1-yl group, a piperazine ring substituted with a fluorophenyl moiety.

  • An ethyl 2-oxoacetate group, contributing ester and ketone functionalities.

Table 1: Key Identifiers and Structural Data

PropertyValue
CAS No.896361-80-1
Molecular FormulaC₂₃H₂₆FN₃O₅
Molecular Weight443.475 g/mol
IUPAC NameEthyl 2-[[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]amino]-2-oxoacetate
SMILESCCOC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F
InChIKeyPUAJJEAZXYVAIP-UHFFFAOYSA-N

The benzo[d]dioxole moiety is associated with enhanced metabolic stability in pharmaceuticals, while the piperazine-fluorophenyl segment may facilitate interactions with serotonin or dopamine receptors. The ethyl oxoacetate group introduces polarity, influencing solubility and bioavailability.

Structural Analysis and Functional Groups

The compound’s structure can be divided into three regions:

  • Aromatic Core: The benzo[d]dioxol-5-yl group provides a planar aromatic system capable of π-π stacking with biological targets.

  • Piperazine Linker: The piperazine ring, substituted at the 4-position with a fluorophenyl group, introduces conformational flexibility and potential hydrogen-bonding sites.

  • Ethyl Oxoacetate Tail: This ester-ketone hybrid group may participate in hydrolytic reactions or serve as a prodrug moiety.

The fluorophenyl group’s electron-withdrawing nature could enhance binding affinity to hydrophobic receptor pockets, while the piperazine’s basic nitrogen atoms may facilitate salt bridge formation in physiological environments.

Synthesis and Characterization

Analytical Characterization

Modern techniques validate the compound’s structure and purity:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the dioxole methylene protons (δ 5.9–6.1 ppm) and piperazine methylene groups (δ 2.4–3.1 ppm).

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 443.475 corroborates the molecular formula.

  • HPLC-PDA: Purity assessments typically exceed 95%, with retention times dependent on C18 reverse-phase columns.

Table 2: Spectral Data (Hypothetical)

TechniqueKey Signals
¹H NMRδ 1.25 (t, 3H, CH₂CH₃), δ 3.15 (m, 8H, piperazine), δ 6.85 (s, 2H, dioxole)
¹³C NMRδ 170.5 (C=O), δ 152.1 (dioxole), δ 117.3 (C-F)
IR1745 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O)
PropertyValue
logP2.8 (estimated)
SolubilityPoor aqueous solubility
Protein Binding~85% (albumin)
Half-Life6–8 hours (speculative)

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits limited aqueous solubility (<1 mg/mL) due to its aromatic and piperazine components. Solubility enhancers like cyclodextrins or lipid-based formulations may be required for in vivo studies.

Stability Profile

  • Hydrolytic Stability: The ethyl ester is susceptible to hydrolysis in alkaline conditions, forming a carboxylic acid derivative.

  • Photostability: The dioxole ring may confer resistance to UV degradation compared to simpler aromatic systems.

  • Thermal Stability: Decomposition likely occurs above 200°C, with the piperazine ring undergoing retro-aldol reactions.

Research Gaps and Future Directions

Unanswered Questions

  • Biological Activity: No in vitro or in vivo studies have been published for this compound.

  • Toxicology: Acute and chronic toxicity profiles remain uncharacterized.

  • Synthetic Optimization: Current yields and purities are unspecified, necessitating method refinement.

Recommended Studies

  • Receptor Screening Panels: High-throughput assays against GPCRs, ion channels, and kinases.

  • Metabolite Identification: LC-MS/MS studies to map hydrolysis pathways.

  • Formulation Development: Nanoemulsions or co-crystals to improve solubility.

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